molecular formula C9H8O2 B1288184 Benzofuran-7-ylmethanol CAS No. 209256-55-3

Benzofuran-7-ylmethanol

Cat. No. B1288184
M. Wt: 148.16 g/mol
InChI Key: CROYZLIPNLVAHM-UHFFFAOYSA-N
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Description

Benzofuran-7-ylmethanol, also known as 1-Benzofuran-7-ylmethanol, is a compound with the molecular weight of 148.16 . It is a liquid at ambient temperature .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of Benzofuran-7-ylmethanol consists of 9 Carbon atoms, 8 Hydrogen atoms, and 2 Oxygen atoms . The InChI code is 1S/C9H8O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,10H,6H2 .


Chemical Reactions Analysis

Benzofuran compounds have been used in various chemical reactions. For example, the Pd-catalyzed intramolecular Heck reaction is a well-known reaction in the construction of the benzofuran ring .


Physical And Chemical Properties Analysis

Benzofuran-7-ylmethanol is a liquid at ambient temperature . Its molecular weight is 148.16 .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives, including Benzofuran-7-ylmethanol, have shown significant promise in cancer research. A study highlighted the synthesis of new benzofuran substituted chalcones, which demonstrated antitumor activity against human breast and prostate cancer cell lines (Coskun, Tekin, Sandal, & Coskun, 2016). Another research indicated that specific benzofuran derivatives from the seeds of Styrax macranthus exhibited cytotoxic activity against breast cancer cell lines (Li, Li, Qi, Gao, & Zhang, 2005). Additionally, the synthesis of benzofuran-2-yl(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl) methanones showed potential antiproliferative effects against human MDR1-gene transfected mouse lymphoma cells (Parekh et al., 2011).

Antimicrobial Activity

Research has also revealed the antimicrobial potential of benzofuran derivatives. A comprehensive report on benzofuran-based compounds as antimicrobial agents was provided, indicating their efficiency against different clinically approved targets (Hiremathad et al., 2015). Moreover, the synthesis of C-3 α, β-unsaturated ketone linked benzofuran derivatives showed antibacterial activities against various bacteria (Liu et al., 2016).

Neurological Applications

Benzofuran derivatives have been studied for their potential in treating neurological disorders. A study reported the synthesis of benzofuran–chalcone hybrids, which were evaluated for their efficacy against Alzheimer’s disease using a transgenic Caenorhabditis elegans model (Sashidhara et al., 2014).

Other Biological Activities

In addition to the above applications, benzofuran derivatives have shown a range of biological activities, including anti-HIV, anticancer, and antifungal effects. For instance, novel benzofuran derivatives synthesized were evaluated for their anti-HIV, anticancer, antibacterial, and antifungal activities (Rida et al., 2006).

Safety And Hazards

Benzofuran-7-ylmethanol has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 .

Future Directions

Benzofuran and its derivatives have been attracting attention due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .

properties

IUPAC Name

1-benzofuran-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROYZLIPNLVAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CO)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596266
Record name (1-Benzofuran-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-7-ylmethanol

CAS RN

209256-55-3
Record name (1-Benzofuran-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl benzofuran-7-carboxylate (5.34 g, 30 mmol) was added to a suspension of LAH (2.31 g, 61 mmol) in THF and then heated to reflux for 30 min. The reaction was quenched with ethyl acetate and water. The mixture was made acidic with 12N HCl until all the precipitate dissolved. The ethyl acetate layer was separated, washed with water, dried with brine, and concentrated in vacuo to give a yellow oil (4.03 g, 91%).
Quantity
5.34 g
Type
reactant
Reaction Step One
Name
Quantity
2.31 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HS Sutherland, AST Tong, PJ Choi, A Blaser… - Bioorganic & Medicinal …, 2019 - Elsevier
… A solution of benzofuran-7-ylmethanol (4.72 g, 31.8 mmol) in DCM (100 mL, anhydrous) at 0 C was treated sequentially with triethylamine (8.9 mL, 63.9 mmol) then mesyl chloride (3.70 …
Number of citations: 79 www.sciencedirect.com

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